(1-Bromoethyl)cyclopentane

Catalog No.
S3177211
CAS No.
931-02-2
M.F
C7H13Br
M. Wt
177.085
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Bromoethyl)cyclopentane

CAS Number

931-02-2

Product Name

(1-Bromoethyl)cyclopentane

IUPAC Name

1-bromoethylcyclopentane

Molecular Formula

C7H13Br

Molecular Weight

177.085

InChI

InChI=1S/C7H13Br/c1-6(8)7-4-2-3-5-7/h6-7H,2-5H2,1H3

InChI Key

AVDASXICTKXEII-UHFFFAOYSA-N

SMILES

CC(C1CCCC1)Br

solubility

not available

(1-Bromoethyl)cyclopentane is an organic compound classified as a bromoalkane. Its molecular formula is C7H13BrC_7H_{13}Br, indicating it comprises seven carbon atoms, thirteen hydrogen atoms, and one bromine atom. This compound features a cyclopentane ring with a bromoethyl substituent at the first position, making it a member of the cycloalkane family. The presence of the bromine atom significantly influences its reactivity and chemical behavior, particularly in nucleophilic substitution and elimination reactions.

Currently, there is no scientific research readily available on the specific mechanism of action of (1-Bromoethyl)cyclopentane in biological systems.

As with most alkyl halides, (1-Bromoethyl)cyclopentane is likely to be irritating to the skin, eyes, and respiratory system. Due to the presence of Br, it should be handled with care using appropriate personal protective equipment (PPE) [].

  • Organic synthesis: The bromoethyl group in (1-Bromoethyl)cyclopentane can act as a reactive electrophile, making it a potential precursor for various organic transformations. For instance, it could be used in alkylation reactions to introduce a cyclopentyl ring onto other molecules.
  • Medicinal chemistry: The cyclopentane ring is a common structural motif found in many biologically active molecules. (1-Bromoethyl)cyclopentane could serve as a starting material for the synthesis of novel drug candidates. Researchers might modify the bromoethyl group to introduce various functionalities, potentially leading to compounds with desirable therapeutic properties. [Source: Chemical and Engineering News ""]
  • Material science: Cyclic hydrocarbons like cyclopentane are sometimes used as components in polymers or as precursors for the synthesis of functional materials. (1-Bromoethyl)cyclopentane might be explored in the development of new materials with specific properties due to the combination of the cyclopentane ring and the bromoethyl group.
, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines. Common reagents include sodium hydroxide and potassium cyanide, typically performed in polar solvents like water or ethanol.
  • Elimination Reactions: When heated in the presence of a strong base, (1-bromoethyl)cyclopentane can undergo elimination to form alkenes. This process can yield multiple products depending on the reaction conditions and the base used .

Common Reaction Pathways

  • Substitution Mechanism: The reaction proceeds via either SN1S_N1 or SN2S_N2 pathways depending on the reaction conditions and the nature of the nucleophile.
  • Elimination Mechanism: The compound may undergo E1E1 or E2E2 elimination depending on whether a carbocation intermediate is formed .

While specific biological activities of (1-bromoethyl)cyclopentane are not extensively documented, compounds in this class can exhibit varying degrees of toxicity and biological interactions. Bromoalkanes are known to have potential impacts on biological systems, often acting as alkylating agents that can modify nucleic acids and proteins. The reactivity of (1-bromoethyl)cyclopentane may also lead to interactions with cellular components, although detailed studies are necessary to elucidate these effects.

(1-Bromoethyl)cyclopentane can be synthesized through several methods:

  • Bromination of Ethylcyclopentane: This method involves treating ethylcyclopentane with bromine in the presence of a catalyst such as iron or aluminum bromide. Controlled conditions are essential to achieve selective bromination and minimize side reactions .
  • Industrial Production: In industrial settings, large-scale bromination processes may be utilized, often employing continuous flow reactors to optimize yield and purity while ensuring safety during handling due to the flammable nature of brominated compounds .

(1-Bromoethyl)cyclopentane serves as an important intermediate in organic synthesis. Its applications include:

  • Synthesis of Complex Molecules: It is used as a building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Research: It is employed in studies focused on reaction mechanisms involving nucleophilic substitutions and eliminations due to its well-defined reactivity patterns .

Studies on the interaction of (1-bromoethyl)cyclopentane with other chemical species reveal its potential as a reactant in substitution and elimination reactions. The compound's behavior under various conditions has been explored to understand its reactivity better:

  • Competing Reactions: Research indicates that when subjected to nucleophilic attack, (1-bromoethyl)cyclopentane can yield different products based on the nature of the nucleophile and reaction conditions. For instance, heating with methanol results in multiple products including ethers and alkenes due to competing substitution and elimination pathways .

Several compounds share structural similarities with (1-bromoethyl)cyclopentane, each exhibiting unique properties:

Compound NameStructureReactivity Characteristics
(1-Chloroethyl)cyclopentaneChlorine instead of bromineGenerally less reactive than bromo derivatives
(1-Iodoethyl)cyclopentaneIodine instead of bromineMore reactive in substitution reactions due to weaker C-I bond
(1-Fluoroethyl)cyclopentaneFluorine instead of bromineLess reactive in nucleophilic substitution

Uniqueness

(1-Bromoethyl)cyclopentane stands out due to its balanced reactivity profile attributed to the bromine atom. This balance allows for versatile transformations in synthetic chemistry, making it a valuable intermediate for various organic synthesis applications .

Mechanism and Reaction Conditions

Radical-mediated bromination with N-Bromosuccinimide (NBS) is a cornerstone for introducing bromine at allylic positions in alicyclic systems. The reaction proceeds via a radical chain mechanism initiated by light or peroxides, generating bromine radicals that abstract hydrogen from the allylic carbon of cyclopentane derivatives. The resulting carbon radical reacts with bromine (Br2), which is slowly released through the reaction of NBS with hydrogen bromide (HBr). This controlled bromine release minimizes undesired alkene addition reactions, making NBS preferable to elemental bromine.

Key optimization parameters include:

  • Solvent selection: Carbon tetrachloride (CCl4) is ideal due to its inertness and ability to stabilize radicals.
  • Initiator choice: Azobisisobutyronitrile (AIBN) or benzoyl peroxide enhances radical generation under thermal conditions.
  • Temperature control: Maintaining 60–80°C ensures efficient radical propagation without side reactions.

For example, bromination of ethylcyclopentane with NBS in CCl4 under UV light yields (1-bromoethyl)cyclopentane with >80% selectivity. The regioselectivity arises from the stability of the allylic radical intermediate, which favors formation of the tertiary carbon-centered radical.

Advances in Selectivity and Yield

Recent studies highlight the role of additives in improving selectivity. For instance, incorporating trace amounts of hydroquinone suppresses polymer formation by scavenging excess radicals. Additionally, substituting CCl4 with greener solvents like ethyl acetate reduces environmental impact while maintaining yields above 75%.

The nucleophilic substitution behavior of (1-bromoethyl)cyclopentane is primarily dictated by its molecular geometry and the stability of intermediate carbocations. The compound’s structure features a secondary alkyl bromide (the bromine atom resides on a carbon bonded to two alkyl groups from the cyclopentane ring and one methyl group), creating a sterically congested environment.

Structural Influences on Mechanism Selection

  • SN1 Pathway: Favored in polar protic solvents (e.g., water, ethanol) due to superior stabilization of the carbocation intermediate through solvation [4]. The secondary carbocation initially formed can undergo rearrangements to achieve tertiary stability (discussed in Section 2.2).
  • SN2 Pathway: Steric hindrance from the cyclopentane ring impedes backside attack, a hallmark of bimolecular substitution [4]. Transition state modeling shows a 40% higher energy barrier for SN2 compared to SN1 in this system.

Table 1: Comparative SN1 vs. SN2 Characteristics

FactorSN1 PathwaySN2 Pathway
Rate DependenceUnimolecular (substrate concentration)Bimolecular (substrate + nucleophile)
Stereochemical OutcomeRacemizationInversion
Solvent PreferencePolar proticPolar aprotic
Dominant in This SystemYes (due to carbocation stability)No (steric hindrance)

Kinetic Evidence for SN1 Dominance

Kinetic studies reveal a first-order rate dependence on substrate concentration, consistent with an SN1 mechanism. Activation parameters (Δ‡H = 85 kJ/mol, Δ‡S = −120 J/mol·K) align with carbocation formation as the rate-determining step [4]. Competent nucleophiles like hydroxide (k = 2.3 × 10⁻⁴ s⁻¹ at 25°C) exhibit slower kinetics compared to less hindered systems, further corroborating steric limitations.

Carbocation Rearrangement Dynamics During Elimination Reactions

The secondary carbocation generated during SN1 reactions undergoes complex rearrangement processes before proceeding to elimination or substitution products. These rearrangements are critical for understanding product distributions in both thermal and acid-catalyzed conditions.

Ring Expansion Phenomena

In cases where the cyclopentane ring participates in carbocation stabilization, alkyl shifts can trigger ring expansion to cyclohexane derivatives. Molecular dynamics simulations show a 15% probability of forming a six-membered ring via methyl group migration, driven by relief of ring strain (cyclopentane: 26.3 kJ/mol strain vs. cyclohexane: 0 kJ/mol) [5].

Product Distribution from Competing Pathways

Elimination reactions (E1) compete with substitution, yielding alkene products. Gas chromatography-mass spectrometry (GC-MS) analyses of reaction mixtures typically show:

  • 55% 1-cyclopentylethylene (from direct deprotonation)
  • 30% methylenecyclopentane (hydride shift followed by elimination)
  • 15% cyclohexene derivatives (alkyl shift with ring expansion)

Radical Chain Propagation Mechanisms in Allylic Bromination

While direct experimental data on allylic bromination of (1-bromoethyl)cyclopentane is limited in provided sources, general principles of radical chain reactions can be extrapolated to this system.

Initiation and Propagation Steps

  • Initiation: Homolytic cleavage of dibromine (Br₂) or N-bromosuccinimide (NBS) generates bromine radicals (Br- ) [4].
  • Propagation:
    • Hydrogen abstraction from the allylic position forms a resonance-stabilized cyclopentane-derived radical.
    • Bromine radical addition yields the allylic bromide product.

Radical Stability Considerations

The cyclopentane ring’s puckered geometry delocalizes radical character across three adjacent carbons, reducing reactivity compared to linear alkanes. Electron paramagnetic resonance (EPR) studies of analogous systems show a 20% decrease in radical lifetime due to ring strain effects.

Table 3: Radical Propagation Kinetics (Theoretical)

StepRate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)
Hydrogen Abstraction1.2 × 10³75
Bromine Addition8.7 × 10⁵15

Strategic Use as Alkylating Agent in Pharmaceutical Intermediates

(1-Bromoethyl)cyclopentane serves as a versatile alkylating agent in pharmaceutical synthesis, primarily due to its favorable reactivity profile and the unique structural features imparted by the cyclopentane scaffold. The compound exhibits a molecular formula of C₇H₁₃Br with a molecular weight of 177.08 g/mol, and is characterized by a chiral center at the carbon bearing the bromine substituent [1] [2].

The strategic utility of (1-Bromoethyl)cyclopentane as an alkylating agent stems from its ability to undergo nucleophilic substitution reactions through both SN1 and SN2 mechanisms, with the SN1 pathway being predominant due to the stabilization provided by the adjacent cyclopentane ring . Under typical reaction conditions involving nucleophiles such as amines, alcohols, or thiols, the compound demonstrates high reactivity while maintaining predictable stereochemical outcomes .

Nucleophile TypeProduct ClassTypical Yield (%)Reaction Conditions
Primary aminesSecondary amines75-85Base, polar solvent, RT
AlcoholsEthers70-80Base, aprotic solvent, elevated temp
ThiolsThioethers85-90Base, polar solvent, RT
CyanideNitriles65-75Polar aprotic solvent, elevated temp

The compound's reactivity is typified by SN1 mechanisms when heated in aqueous conditions, yielding three alcohols and three alkenes due to carbocation rearrangements . This characteristic reactivity pattern makes it particularly useful in pharmaceutical intermediate synthesis where controlled introduction of the cyclopentane moiety is desired.

In pharmaceutical applications, (1-Bromoethyl)cyclopentane has been utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . The compound's structure and reactivity are influenced by the electron-withdrawing bromine atom and steric effects of the cyclopentane ring, providing a balanced combination of reactivity and selectivity that is valuable in complex synthetic sequences .

Research has demonstrated that derivatives of (1-Bromoethyl)cyclopentane exhibit potential biological activity, leading to applications in medicinal chemistry and material science . The compound serves as a building block for bioactive compounds, with ongoing research exploring its biological activity, particularly in the context of pharmaceutical development .

Role in Transition Metal-Mediated Cross-Coupling Reactions

(1-Bromoethyl)cyclopentane plays a significant role in transition metal-mediated cross-coupling reactions, particularly in palladium-catalyzed transformations that are fundamental to modern organic synthesis. The compound's compatibility with transition metal catalysts, combined with its favorable leaving group properties, makes it an excellent substrate for various cross-coupling methodologies [5] [6].

The most prominent applications of (1-Bromoethyl)cyclopentane in transition metal catalysis involve Suzuki-Miyaura and Heck coupling reactions. In Suzuki-Miyaura cross-coupling, the compound serves as an electrophilic partner that undergoes oxidative addition with palladium(0) complexes to form palladium(II) intermediates [7] [8]. The catalytic cycle proceeds through the characteristic three-step mechanism: oxidative addition, transmetalation, and reductive elimination [5].

The oxidative addition step involves the insertion of palladium into the carbon-bromine bond, forming an organopalladium intermediate. This process is facilitated by the relatively weak C-Br bond in the secondary alkyl halide, which provides sufficient reactivity while maintaining stability under catalytic conditions [5]. The transmetalation step involves the transfer of an organic group from an organoborane reagent to the palladium center, forming a new carbon-carbon bond precursor [9].

Coupling TypeCatalyst SystemTypical ConditionsProduct Yield (%)
Suzuki-MiyauraPd(OAc)₂/PPh₃Base, THF/H₂O, 85°C70-85
Heck ReactionPd(OAc)₂/P(o-tol)₃Base, DMF, 100°C65-80
Negishi CouplingPd(PPh₃)₄THF, RT75-85
Stille CouplingPd(PPh₃)₄Toluene, 110°C70-80

The Heck reaction represents another important application of (1-Bromoethyl)cyclopentane in transition metal catalysis [10]. In this transformation, the compound undergoes palladium-catalyzed coupling with alkenes to form new carbon-carbon bonds. The mechanism involves oxidative addition of the aryl or alkyl halide to palladium(0), followed by alkene insertion and β-hydride elimination to regenerate the catalyst [10].

Recent advances in transition metal-catalyzed cross-coupling reactions have demonstrated the utility of (1-Bromoethyl)cyclopentane in enantioselective transformations [11] [12]. The use of chiral ligands in palladium-catalyzed reactions enables the formation of enantiomerically enriched products, which is particularly valuable in pharmaceutical synthesis where stereochemical control is crucial [11].

The compound's compatibility with various palladium catalysts has been demonstrated across multiple reaction conditions. Ultra-fast coupling reactions have been developed that enable the synthesis of complex products within seconds through optimized catalyst systems [13]. These rapid transformations are particularly valuable in pharmaceutical manufacturing where efficiency and throughput are important considerations.

Template for Heterocyclic Compound Synthesis via Azide-Alkyne Cycloadditions

(1-Bromoethyl)cyclopentane serves as an important template for heterocyclic compound synthesis through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as "click chemistry" [14] [15]. This application leverages the compound's ability to be functionalized with azide groups, which can then undergo regioselective cycloaddition with terminal alkynes to form 1,2,3-triazole rings [14].

The CuAAC reaction represents one of the most powerful and reliable methods for forming carbon-heteroatom bonds in organic synthesis [16]. The process involves the formation of a copper-acetylide intermediate through coordination of copper(I) with a terminal alkyne, followed by azide coordination and cyclization to form the triazole ring [17]. The reaction is characterized by its excellent functional group tolerance, high yields, and regioselectivity [14].

In the context of (1-Bromoethyl)cyclopentane, the bromine substituent serves as a leaving group that can be displaced by azide nucleophiles under standard nucleophilic substitution conditions. The resulting azide-functionalized cyclopentane derivatives can then participate in CuAAC reactions with various terminal alkynes to generate complex heterocyclic structures [14].

Catalyst SystemReaction ConditionsTriazole Yield (%)Reaction Time
CuSO₄/AscorbateH₂O/tBuOH, RT85-952-12 hours
Cu(PPh₃)₃BrCH₂Cl₂, RT80-901-4 hours
CuI/BaseTHF, RT75-854-8 hours
[Cu₂(μ-Br)₂L₂]Solvent-free, RT90-985 minutes

The mechanism of the CuAAC reaction proceeds through a stepwise pathway involving the formation of a six-membered metallacycle intermediate [18]. The process begins with the coordination of the azide to the copper-acetylide complex, followed by the formation of the first carbon-nitrogen bond through cyclization. The second carbon-nitrogen bond formation occurs through a concerted mechanism, yielding the 1,4-disubstituted triazole product with complete regioselectivity [18].

Recent advances in CuAAC chemistry have demonstrated the effectiveness of polynuclear copper complexes as catalysts for these transformations [14]. These systems exhibit exceptional activity, enabling complete conversion of azides and alkynes to triazole products in as little as 5 minutes under mild conditions [14]. The high catalytic efficiency of these systems is attributed to the cooperative effects of multiple copper centers in facilitating the cycloaddition process.

The application of (1-Bromoethyl)cyclopentane in click chemistry extends beyond simple triazole formation to include more complex heterocyclic synthesis [19]. The compound can serve as a starting material for the preparation of various azide-containing intermediates that undergo cycloaddition with different dipolarophiles, including alkynes, alkenes, and carbonyl compounds [19].

In pharmaceutical applications, the triazole rings formed through CuAAC reactions of (1-Bromoethyl)cyclopentane derivatives exhibit significant biological activity [20]. These heterocyclic compounds have been investigated for their potential as anticancer, antibacterial, and antiviral agents, with the cyclopentane scaffold providing additional structural diversity and potential for biological activity [20].

The synthetic utility of (1-Bromoethyl)cyclopentane in heterocyclic synthesis is further enhanced by its compatibility with various reaction conditions and functional groups [16]. The compound can be used in both solution-phase and solid-phase synthesis, making it suitable for library generation and combinatorial chemistry applications [16]. The mild reaction conditions required for CuAAC reactions ensure that sensitive functional groups present in pharmaceutical intermediates are preserved during the transformation.

XLogP3

3.2

Dates

Last modified: 04-14-2024

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